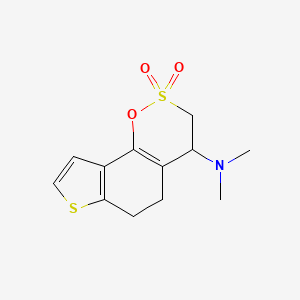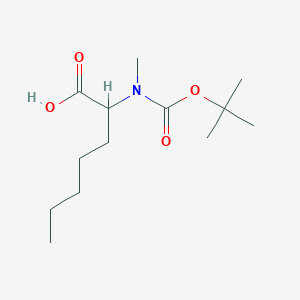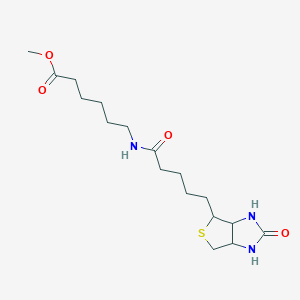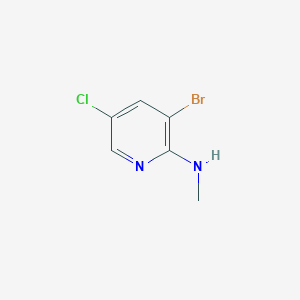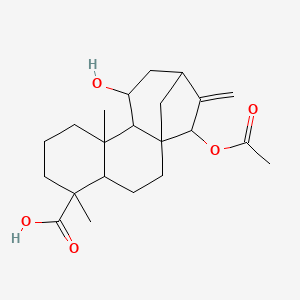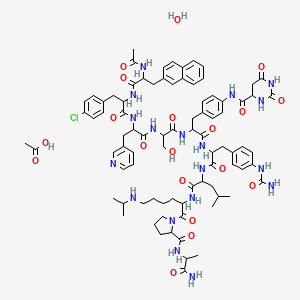![molecular formula C22H24O9 B12302110 5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Metoxipinocembrosido es un compuesto flavonoides aislado de diversas fuentes vegetales, incluyendo Penthorum chinense Pursh y Moringa oleifera . Es conocido por sus diversas actividades biológicas y potenciales aplicaciones terapéuticas. El compuesto tiene una fórmula molecular de C22H24O9 y un peso molecular de 432,42 g/mol .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del 5-Metoxipinocembrosido generalmente implica la extracción de fuentes naturales.
Métodos de producción industrial: Los métodos de producción industrial para el 5-Metoxipinocembrosido no se detallan ampliamente. El compuesto se obtiene principalmente mediante la extracción de plantas, que puede implicar técnicas de extracción con solventes y purificación .
Análisis De Reacciones Químicas
Tipos de reacciones: El 5-Metoxipinocembrosido puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando al grupo metoxilo
Reactivos y condiciones comunes:
Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) generalmente se emplean.
Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de flavonoides oxidados, mientras que la reducción puede conducir a la formación de compuestos de flavonoides reducidos .
Aplicaciones Científicas De Investigación
El 5-Metoxipinocembrosido tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se estudia por sus propiedades químicas y su potencial como precursor para sintetizar otros derivados de flavonoides.
Biología: Exhibe diversas actividades biológicas, como propiedades antioxidantes, antiinflamatorias y antimicrobianas.
Medicina: La investigación ha demostrado potenciales aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con el estrés oxidativo y la inflamación.
Industria: El compuesto se explora por su posible uso en el desarrollo de productos y suplementos de salud natural .
Mecanismo De Acción
El mecanismo de acción del 5-Metoxipinocembrosido implica su interacción con diversos objetivos moleculares y vías. Se sabe que ejerce sus efectos a través de:
Actividad antioxidante: El compuesto elimina los radicales libres y reduce el estrés oxidativo.
Actividad antiinflamatoria: Inhibe la producción de citoquinas y mediadores proinflamatorios.
Actividad antimicrobiana: El compuesto interrumpe las membranas celulares microbianas e inhibe el crecimiento microbiano .
Compuestos similares:
Pinocembrina: Otro flavonoide con propiedades antioxidantes y antiinflamatorias similares.
Crisina: Conocida por sus actividades antiinflamatorias y anticancerígenas.
Galangina: Exhibe propiedades antimicrobianas y antioxidantes
Singularidad: El 5-Metoxipinocembrosido es único debido a su grupo metoxilo específico, que puede contribuir a sus distintas actividades biológicas y potenciales aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Pinocembrin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Chrysin: Known for its anti-inflammatory and anticancer activities.
Uniqueness: 5-MethoxyPinocembroside is unique due to its specific methoxy group, which may contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
5-methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-28-15-7-12(29-22-21(27)20(26)19(25)17(10-23)31-22)8-16-18(15)13(24)9-14(30-16)11-5-3-2-4-6-11/h2-8,14,17,19-23,25-27H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVUIVTKIOLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
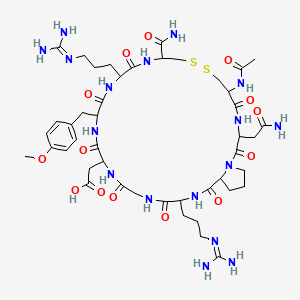
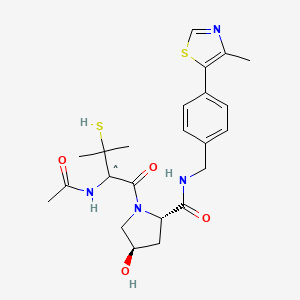

![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

